molecular formula C14H22N2O2 B14908127 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol

2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol

Katalognummer: B14908127
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: ZYNNULLYZTYXKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an aminomethyl group and a phenol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol typically involves the reaction of 3-(morpholin-4-yl)propylamine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the morpholine ring can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol: Characterized by the presence of a morpholine ring and a phenol moiety.

    2-({[2-(Morpholin-4-yl)ethyl]amino}methyl)phenol: Similar structure but with an ethyl chain instead of a propyl chain.

    2-({[3-(Piperidin-4-yl)propyl]amino}methyl)phenol: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific combination of a morpholine ring and a phenol moiety, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and binding affinity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

2-[(3-morpholin-4-ylpropylamino)methyl]phenol

InChI

InChI=1S/C14H22N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,15,17H,3,6-12H2

InChI-Schlüssel

ZYNNULLYZTYXKE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNCC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.